Cas no 83162-84-9 (Bonducellin)

Bonducellin structure
Bonducellin structure
Nombre del producto:Bonducellin
Número CAS:83162-84-9
MF:C17H14O4
Megavatios:282.290665149689
CID:730437
PubChem ID:14079439

Bonducellin Propiedades químicas y físicas

Nombre e identificación

    • 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-, (3E)-
    • Bonducellin
    • ISOBONDUCELLIN
    • BDBM50443669
    • (e)-7-hydroxy-3-(4'-methoxybenzylidene) chroman-4-one
    • (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylene]chroman-4-one
    • 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one
    • (3E)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one (ACI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-, (E)- (ZCI)
    • (E)-7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one
    • CHEMBL450675
    • AKOS040762678
    • FS-8808
    • (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
    • CS-0255332
    • 83162-84-9
    • HY-N10069
    • (E)-7-Hydroxy-3-(4'-methoxybenzylidene)chroman-4-one
    • (3E)-7-hydroxy-3-((4-methoxyphenyl)methylidene)chromen-4-one
    • NCGC00488510-01
    • DA-71676
    • 2,3-dihydro-7-hydroxy-3-((4-methoxyphenyl)methylene)-4H-1-benzopyran-4-one
    • Renchi: 1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+
    • Clave inchi: DLQSYZMPSWHYMW-XYOKQWHBSA-N
    • Sonrisas: O=C1/C(=C/C2C=CC(OC)=CC=2)/COC2C=C(C=CC1=2)O

Atributos calculados

  • Calidad precisa: 282.08920892g/mol
  • Masa isotópica única: 282.08920892g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 2
  • Complejidad: 409
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.8
  • Xlogp3: 3

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.3±0.1 g/cm3
  • Punto de ebullición: 526.3±50.0 °C at 760 mmHg
  • Punto de inflamación: 199.3±23.6 °C
  • Presión de vapor: 0.0±1.4 mmHg at 25°C

Bonducellin Información de Seguridad

Bonducellin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5474-5 mg
Bonducellin
83162-84-9
5mg
¥4315.00 2022-04-26
TargetMol Chemicals
TN5474-5 mg
Bonducellin
83162-84-9 98%
5mg
¥ 3,090 2023-07-11
TargetMol Chemicals
TN5474-1 mL * 10 mM (in DMSO)
Bonducellin
83162-84-9 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
TargetMol Chemicals
TN5474-5mg
Bonducellin
83162-84-9
5mg
¥ 3090 2024-07-20
TargetMol Chemicals
TN5474-1 ml * 10 mm
Bonducellin
83162-84-9
1 ml * 10 mm
¥ 3190 2024-07-20

Bonducellin Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Catalysts: Perchloric acid ;  30 min, 90 - 100 °C
Referencia
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Solvents: Dimethylformamide ;  14 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  acidified
2.1 1.5 h, 70 - 75 °C; 2 h, rt
3.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Piperidine ;  2 h, 70 - 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Nickel tungsten oxide (NiWO4) (lanthanum doped) Solvents: Ethanol ,  Water ;  12 h, rt
2.1 -
Referencia
Visible light mediated selective oxidation of alcohols and oxidative dehydrogenation of N-heterocycles using scalable and reusable La-doped NiWO4 nanoparticles
Abinaya, R.; et al, Green Chemistry, 2021, 23(16), 5990-6007

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid ;  1 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C → rt
3.1 Reagents: Piperidine ;  2 h, 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referencia
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Perchloric acid ;  30 min, 90 - 100 °C
Referencia
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Piperidine
Referencia
Glutathione elicits enhanced biosynthesis of bonducellin, a homoisoflavonoid, in Caesalpinia bonducella leaf callus
Karthikeyan, Manivannan; et al, Plant Cell, 2023, 155(1), 57-65

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Piperidine ;  2 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referencia
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Piperidine ;  2 h, 70 - 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima
Das, Biswanath; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1139-1141

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Solvents: Piperidine
Referencia
Glutathione elicits enhanced biosynthesis of bonducellin, a homoisoflavonoid, in Caesalpinia bonducella leaf callus
Karthikeyan, Manivannan; et al, Plant Cell, 2023, 155(1), 57-65

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Molybdenum phosphorus hydroxide oxide (silica-supported) ;  2.5 h, rt
Referencia
Part 148 in the series "studies on novel synthetic methodologies:" selective acetylation of alcohols, phenols and amines and selective deprotection of aromatic acetates using silica-supported phosphomolybdic acid
Das, Biswanath; et al, Advanced Synthesis & Catalysis, 2007, 349, 2677-2683

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C → rt
2.1 Reagents: Piperidine ;  2 h, 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referencia
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid ;  1 h, 80 °C; 10 min, 80 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, reflux
Referencia
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds
Caleffi, Guilherme S. ; et al, Journal of Organic Chemistry, 2021, 86(6), 4849-4858

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Hydrochloric acid
Referencia
Structure of bonducellin, a naturally occurring 3-benzylidene-2,3-dihydro-1-benzopyran-4-one
Malhotra, Sunita; et al, Journal of Chemical Research, 1988, (6),

Métodos de producción 14

Condiciones de reacción
Referencia
Visible light mediated selective oxidation of alcohols and oxidative dehydrogenation of N-heterocycles using scalable and reusable La-doped NiWO4 nanoparticles
Abinaya, R.; et al, Green Chemistry, 2021, 23(16), 5990-6007

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, reflux
Referencia
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds
Caleffi, Guilherme S. ; et al, Journal of Organic Chemistry, 2021, 86(6), 4849-4858

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Hydrochloric acid
Referencia
Structure of bonducellin, a naturally occurring 3-benzylidene-2,3-dihydro-1-benzopyran-4-one
Malhotra, Sunita; et al, Journal of Chemical Research, 1988, (6),

Métodos de producción 17

Condiciones de reacción
1.1 1.5 h, 70 - 75 °C; 2 h, rt
2.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Piperidine ;  2 h, 70 - 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Bonducellin Raw materials

Bonducellin Preparation Products

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(CAS:83162-84-9)Bonducellin
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